molecular formula C17H33N3O3 B14770547 (R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate

Cat. No.: B14770547
M. Wt: 327.5 g/mol
InChI Key: NBTXKAYNSBMSHB-UHFFFAOYSA-N
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Description

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and as chiral catalysts in various asymmetric reactions.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with substituted functional groups.

Scientific Research Applications

®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in Michael additions.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a chiral catalyst, facilitating the formation of enantioselective products in asymmetric reactions. The molecular targets include various enzymes and receptors that are involved in the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-tert-Butyl 3-((S)-2-amino-N-isopropyl-3-methylbutanamido)pyrrolidine-1-carboxylate lies in its specific chiral configuration and its ability to act as a highly efficient catalyst in asymmetric reactions. Its structural features and functional groups contribute to its high enantioselectivity and catalytic efficiency.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)20(12(3)4)13-8-9-19(10-13)16(22)23-17(5,6)7/h11-14H,8-10,18H2,1-7H3

InChI Key

NBTXKAYNSBMSHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N

Origin of Product

United States

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